molecular formula C15H12Cl2N2S B2503099 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride CAS No. 2138118-42-8

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride

Cat. No.: B2503099
CAS No.: 2138118-42-8
M. Wt: 323.24
InChI Key: FQJMJQGVZPAWMG-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride (CID 7148550) is a hydrochloride salt of a thiazole-containing aromatic amine. Its molecular formula is C₁₅H₁₁ClN₂S·HCl, with a molecular weight of 323.24 g/mol (free base: 286.77 g/mol). The compound features a thiazole core substituted at position 4 with a 4-chlorophenyl group and at position 2 with a 3-aminophenyl group. The hydrochloride salt enhances its solubility in polar solvents, a common strategy in pharmaceutical development.

Predicted collision cross-section (CCS) values for its adducts range from 162.6 Ų ([M+H]⁺) to 179.0 Ų ([M+Na]⁺), indicative of its compact yet polarizable structure.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S.ClH/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11;/h1-9H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMJQGVZPAWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride exhibits significant antimicrobial , antifungal , anti-inflammatory , and anticancer properties:

  • Antimicrobial and Antifungal Properties : The thiazole moiety is known for its antimicrobial effects. Studies have shown that derivatives of thiazole compounds often display activity against various bacterial strains and fungi. For instance, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Molecular dynamics simulations have suggested that this compound interacts with protein targets involved in cancer progression. Its hydrophobic interactions with proteins may enhance its efficacy as an anticancer agent.

Case Studies

Several studies have documented the biological evaluation of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that derivatives of thiazole exhibited promising anticancer activity against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay .
  • Acetylcholinesterase Inhibition : Research into thiazole-containing compounds has shown potential as acetylcholinesterase inhibitors, which may have implications for treating Alzheimer's disease due to their ability to enhance acetylcholine levels in the brain .

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to intercalate with DNA can contribute to its anticancer properties by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Positional Isomer: 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 54883-32-8)

Structural Differences :

  • Thiazole substitution : The 4-chlorophenyl group is at position 2 of the thiazole, and the aniline is at position 4 (vs. 4-chlorophenyl at position 4 and aniline at position 2 in the target compound).
  • Molecular formula : Identical (C₁₅H₁₁ClN₂S), but spatial arrangement alters dipole moments and crystal packing.

Physicochemical Properties :

  • Solubility: Slightly soluble in chloroform, methanol, and DMSO (free base form).
  • Application : Marketed as a research chemical, suggesting utility in medicinal chemistry or materials science.

Implications :
Positional isomerism can significantly affect receptor binding and solubility. The hydrochloride form of the target compound likely offers superior aqueous solubility compared to the free base isomer.

Triazine Derivative: 1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

Structural Differences :

  • Core heterocycle : 1,3,5-Triazine (six-membered, three nitrogens) vs. thiazole (five-membered, one sulfur, one nitrogen).
  • Functional groups: Incorporates morpholino (electron-rich ether-amine) groups and a urea linkage.

Physicochemical Properties :

  • Molecular weight: Higher (~529 g/mol) due to morpholino and urea groups.

Implications: The electron-deficient triazine core may enhance reactivity in nucleophilic substitutions, while morpholino groups improve solubility and bioavailability.

Alkyl-Substituted Analog: 3-[4-(4-Propan-2-ylphenyl)-1,3-thiazol-2-yl]aniline (CAS 886507-93-3)

Structural Differences :

  • Substituent : 4-Propan-2-ylphenyl (isopropyl) replaces 4-chlorophenyl.
  • Molecular formula : C₁₈H₁₈N₂S (vs. C₁₅H₁₁ClN₂S for the target compound).

Physicochemical Properties :

  • Lipophilicity : The isopropyl group increases logP compared to the chloro-substituted compound, enhancing membrane permeability.
  • Steric effects : Bulkier substituent may hinder binding to sterically sensitive targets.

Comparative Data Table

Property Target Compound (Hydrochloride) 4-[2-(4-Chlorophenyl)thiazol-4-yl]aniline Triazine Derivative Alkyl-Substituted Analog
Core Heterocycle Thiazole Thiazole Triazine Thiazole
Substituent 4-Chlorophenyl (position 4) 4-Chlorophenyl (position 2) Morpholino, urea 4-Propan-2-ylphenyl
Molecular Formula C₁₅H₁₁ClN₂S·HCl C₁₅H₁₁ClN₂S C₂₄H₂₆ClN₇O₃ C₁₈H₁₈N₂S
Molecular Weight (g/mol) 323.24 286.77 ~529 294.41
Solubility Likely high (hydrochloride salt) Low (free base) Moderate (morpholino) Moderate (alkyl group)
Applications Research chemical (potential drug) Research chemical Agrochemical/drug lead Undisclosed

Research Implications

  • Drug Design : The hydrochloride salt form of the target compound offers advantages in solubility, critical for oral bioavailability.
  • Structure-Activity Relationships (SAR) : Positional isomerism and substituent electronic effects (chloro vs. alkyl) can guide optimization of thiazole-based therapeutics.
  • Analytical Chemistry : Predicted CCS values aid in mass spectrometry-based identification, though experimental validation is needed.

Biological Activity

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula: C15H12ClN2S·HCl
  • Molecular Weight: 323.2 g/mol
  • CAS Number: 2138118-42-8

The compound features a thiazole ring fused with an aniline structure, which is critical for its biological activity.

Synthesis

The synthesis typically involves:

  • Formation of Thiosemicarbazone: Reaction of 4-chlorobenzaldehyde with thiosemicarbazide.
  • Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst.
  • Final Reaction: The thiazole derivative reacts with aniline to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study on similar thiazole derivatives demonstrated effective inhibition against various bacterial strains, including:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 5.64 - 77.38 µM)
  • Gram-negative bacteria: Escherichia coli (MIC: 2.33 - 156.47 µM)
  • Fungal strains: Candida albicans (MIC: 16.69 - 78.23 µM) .

The specific activity of this compound against these organisms remains to be fully elucidated but is anticipated to be in line with the findings from related compounds.

Anticancer Activity

Thiazole derivatives have been explored for their potential anticancer effects. A systematic study highlighted that modifications to the N-aryl amide group linked to the thiazole ring significantly influence in vitro activities against cancer cell lines, suggesting that this compound could exhibit similar properties .

Case Studies

  • Antimicrobial Efficacy Study:
    • A series of thiazole derivatives were tested for their antibacterial and antifungal activities. The results indicated that compounds with a chlorophenyl group exhibited enhanced activity compared to those without .
  • Cytotoxicity Assessment:
    • In vitro studies conducted on various cancer cell lines revealed that some thiazole derivatives showed low cytotoxicity while maintaining significant activity against cancer cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity.
  • Non-bulky substituents are preferred at ortho positions for optimal interaction with biological targets .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerate (to be confirmed)Promising (to be confirmed)
Thiazole Derivative AHighModerate
Thiazole Derivative BModerateHigh

Q & A

Q. What are the established synthetic routes for 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride, and how can their efficiency be compared?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or via Suzuki-Miyaura coupling for aryl-thiazole linkage. Efficiency can be assessed using metrics such as yield (%), reaction time, and purity (HPLC/NMR). For example, PubChem data (InChI: InChI=1S/C11H13N5.ClH) provides structural validation . To compare routes, use Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Statistical optimization (e.g., response surface methodology) minimizes trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the molecular structure. For crystallographic validation, single-crystal X-ray diffraction (as seen in analogous thiazole derivatives ) resolves ambiguities in tautomeric forms or protonation states. Conflicting NMR signals (e.g., amine proton shifts) can arise from solvent polarity or pH; cross-validate using FT-IR (N-H stretches at ~3300–3500 cm⁻¹) and adjust measurement conditions (DMSO-d6 vs. CDCl3) .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Methodological Answer : Solubility is influenced by hydrogen-bond donors (2 H-donors) and topological polar surface area (51.3 Ų, as calculated in PubChem ). Use co-solvents (DMSO-water mixtures) or micellar encapsulation (e.g., polysorbate-80). For stability, conduct accelerated degradation studies under varying pH (1–13) and UV light, monitoring via HPLC. Thermodynamic solubility assays (shake-flask method) provide reproducible data for formulation optimization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Reaction path searches, as employed by ICReDD, combine computed activation energies with experimental validation (e.g., monitoring intermediates via LC-MS) . For example, the chlorophenyl-thiazole moiety’s electron-withdrawing effects can be analyzed to design regioselective functionalization.

Q. What experimental design strategies optimize reaction conditions for derivatives with enhanced bioactivity?

  • Methodological Answer : Apply fractional factorial design (FFD) to screen variables (e.g., substituent position, leaving groups). For instance, modifying the aniline group with electron-donating/-withdrawing substituents affects π-π stacking in target binding. Use ICReDD’s feedback loop: computational screening → synthesis → bioassay → data-driven redesign . Pareto charts identify critical factors (e.g., pH > solvent choice) for maximizing yield .

Q. How can mechanistic studies resolve contradictions in catalytic vs. non-catalytic pathways for thiazole ring formation?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-thiourea) tracks nitrogen incorporation into the thiazole ring. Kinetic studies (variable-temperature NMR) differentiate between concerted cyclization (single-step) and stepwise mechanisms. Contrast with crystallographic data from analogous systems (e.g., bond lengths in [4,5-dihydro-1H-pyrazol-1-yl]-thiazole derivatives ). Computational microkinetic modeling further validates rate-determining steps .

Q. What strategies mitigate degradation during long-term storage or under physiological conditions?

  • Methodological Answer : Degradation pathways (hydrolysis, oxidation) are identified via LC-MS/MS and stress testing. The hydrochloride salt’s hygroscopicity (evident in PubChem’s hydrogen-bond data ) necessitates desiccated storage. Lyophilization improves stability; excipient screening (e.g., trehalose) preserves integrity in aqueous buffers. Accelerated aging studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf life .

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